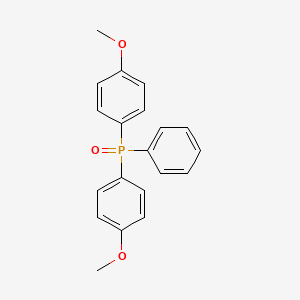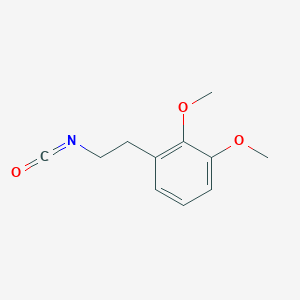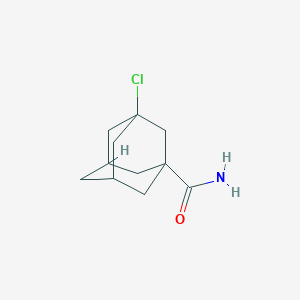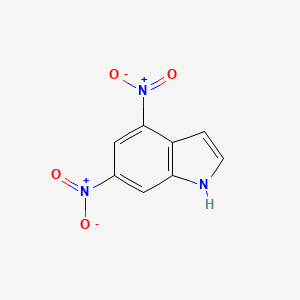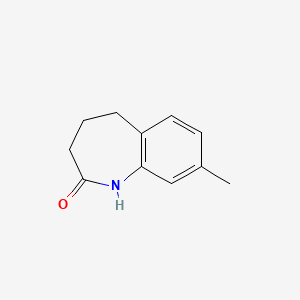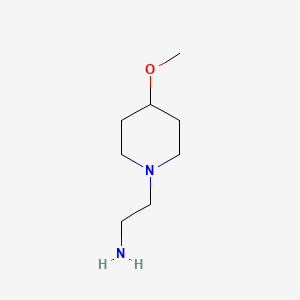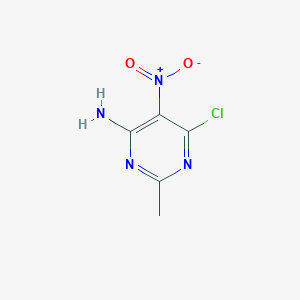
甲基3-(4-乙酰基苯基)苯甲酸酯
描述
“Methyl 3-(4-acetylphenyl)benzoate” is a chemical compound with the CAS Number: 638995-33-2 . It has a molecular weight of 254.29 and its IUPAC name is methyl 4’-acetyl [1,1’-biphenyl]-3-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 3-(4-acetylphenyl)benzoate” involves a route with high total yields, mild conditions, and simple operation . The process includes three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-acetylphenyl)benzoate” is represented by the InChI Code: 1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 .Chemical Reactions Analysis
“Methyl 3-(4-acetylphenyl)benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . It reacts at both the ring and the ester, depending on the substrate . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
“Methyl 3-(4-acetylphenyl)benzoate” is a compound with a molecular weight of 254.29 .科学研究应用
Kinetics in Phase-Transfer Catalysis
通过对钠4-乙酰基苯酚进行苯甲酰化反应,合成了甲基3-(4-乙酰基苯基)苯甲酸酯,通过第三液相转移催化,显示出对搅拌速度的显著依赖,以增强反应速率。该过程在短时间内实现了完全的产物收率,强调了第三液相在催化中的效率,超过了传统方法 (Huang & Yang, 2005)。
Photoinitiation in Polymerization
在聚合化学领域,甲基3-(4-乙酰基苯基)苯甲酸酯衍生物作为光引发剂,有助于推动亚硝基介导的光聚合的进展。这些化合物表现出在紫外辐射下分解的能力,产生对启动聚合过程至关重要的自由基,这对于开发新型聚合材料至关重要 (Guillaneuf et al., 2010)。
Heterocyclic System Synthesis
甲基3-(4-乙酰基苯基)苯甲酸酯类似物已被用于合成复杂的杂环系统,包括吡啶并[1,2-a]嘧啶-4-酮,展示了这些化合物在构建药理学相关结构中的多功能性。这种应用突显了该化合物在扩展药物化学合成目标的化学多样性中的作用 (Selič et al., 1997)。
Corrosion Inhibition
该化合物及其衍生物已被研究作为腐蚀抑制剂的潜力,特别是在保护酸性介质中的低碳钢方面。研究重点在于理解这些化合物与金属表面相互作用以防止腐蚀的机制,展示了该化合物在药物和聚合物应用之外的实用性 (Arrousse et al., 2021)。
安全和危害
未来方向
“Methyl 3-(4-acetylphenyl)benzoate” and other Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In future research, the solid acids of zirconium metal solids fixed with various substances could be studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity . The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
作用机制
Target of Action
Methyl 3-(4-acetylphenyl)benzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of Methyl 3-(4-acetylphenyl)benzoate are the organoboron reagents used in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-(4-acetylphenyl)benzoate are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The primary result of Methyl 3-(4-acetylphenyl)benzoate’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds, making it a valuable tool in organic synthesis .
生化分析
Biochemical Properties
Methyl 3-(4-acetylphenyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways in which it is involved. Additionally, Methyl 3-(4-acetylphenyl)benzoate can form non-covalent interactions with proteins through hydrophobic associations and hydrogen bonding . These interactions can alter the structure and function of the proteins, potentially impacting their biological activity.
Cellular Effects
Methyl 3-(4-acetylphenyl)benzoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, Methyl 3-(4-acetylphenyl)benzoate can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(4-acetylphenyl)benzoate involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds. Additionally, Methyl 3-(4-acetylphenyl)benzoate can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can lead to downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-acetylphenyl)benzoate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that Methyl 3-(4-acetylphenyl)benzoate can undergo degradation over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 3-(4-acetylphenyl)benzoate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues . It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
Methyl 3-(4-acetylphenyl)benzoate is involved in various metabolic pathways, including those related to the metabolism of benzoates and acetylated compounds . The compound can interact with enzymes such as cytochrome P450, which plays a key role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, Methyl 3-(4-acetylphenyl)benzoate can influence metabolic flux and levels of metabolites within the cell, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 3-(4-acetylphenyl)benzoate within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its biological effects. Additionally, the localization and accumulation of Methyl 3-(4-acetylphenyl)benzoate within specific tissues can impact its overall activity and function .
Subcellular Localization
The subcellular localization of Methyl 3-(4-acetylphenyl)benzoate can affect its activity and function. The compound has been observed to localize in the cytoplasm, where it can interact with cytosolic enzymes and proteins . Additionally, Methyl 3-(4-acetylphenyl)benzoate may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
methyl 3-(4-acetylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBSFVABZCBDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408272 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638995-33-2 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)
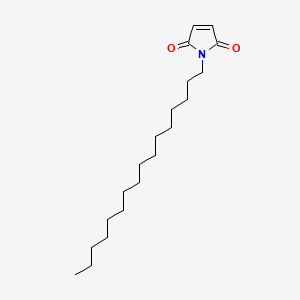
![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)
![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)
